Aluminum triphosphate dihydrate

Magnesium alloy corrosion protection Mg-rich epoxy coating Ceria synergistic modification

Formulators replacing toxic hexavalent chromium pigments in solvent-borne & water-borne coatings face flash rusting and pH instability with standard zinc phosphate. Aluminum triphosphate dihydrate eliminates this risk through a fundamentally different passivation mechanism. • Delivers 4,448-hr salt-spray life on Mg alloy (vs. 2,000-hr baseline) when co-added with ceria, as verified by EIS. • Optimal epoxy loading is 20 wt% for maximum cost-performance; higher loads provide no added benefit. • Modified grades with Ca²⁺/Mg²⁺/Zn²⁺ neutralize inherent acidity (pH 2.1-3.5) for stable water-borne formulations.

Molecular Formula AlH6O12P3
Molecular Weight 317.939
CAS No. 17375-35-8
Cat. No. B579274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum triphosphate dihydrate
CAS17375-35-8
Synonymsaluminum dihydrogen tripolyphosphate
Molecular FormulaAlH6O12P3
Molecular Weight317.939
Structural Identifiers
SMILESO.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3]
InChIInChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3
InChIKeyXWOWDYGXIQFFID-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2 kg / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Triphosphate Dihydrate (CAS 17375-35-8) for Corrosion Protection: Technical Specifications and Procurement Baseline


Aluminum triphosphate dihydrate (CAS 17375-35-8), also referred to as aluminum dihydrogen tripolyphosphate (ADTP) or aluminum tripolyphosphate (ATP), is a layered inorganic white pigment with the molecular formula AlH₂P₃O₁₀·2H₂O [1]. As a member of the condensed aluminum phosphate class, it functions as a non-toxic, environmentally acceptable anticorrosive pigment that releases tripolyphosphate ions (P₃O₁₀⁵⁻) upon hydrolysis [2]. These ions possess strong chelating capability with various metal ions, forming a dense passivation film on metal substrates that provides long-term corrosion inhibition . The compound is widely incorporated into solvent-borne and water-borne coating systems, including epoxy, alkyd, phenolic, and acrylic resins, as a replacement for toxic hexavalent chromium and lead-based pigments [3].

Why Generic Substitution of Aluminum Triphosphate Dihydrate (CAS 17375-35-8) Fails in Corrosion-Critical Applications


Phosphate-based anticorrosive pigments cannot be treated as functionally interchangeable due to fundamental differences in solubility, ion release kinetics, and inhibition mechanisms [1]. Zinc phosphate exhibits extremely low solubility in neutral NaCl solutions and consequently demonstrates negligible inhibitive performance on steel substrates, whereas aluminum triphosphate dihydrate shows measurable corrosion inhibition at pH 6 due to the chelating action of tripolyphosphate ions with Fe²⁺ and Fe³⁺ corrosion products [2]. Furthermore, unmodified aluminum triphosphate possesses inherent high acidity (pH 2.1–3.5) that can destabilize water-borne coating formulations, necessitating controlled modification with Ca²⁺, Mg²⁺, or Zn²⁺ to adjust pH and prevent resin acidification [3]. Substituting one phosphate pigment for another without accounting for these differences in solubility, pH compatibility, and film-forming kinetics may result in premature coating failure, flash rusting, or formulation instability [4].

Quantitative Evidence Guide: Head-to-Head Performance Data for Aluminum Triphosphate Dihydrate (CAS 17375-35-8) Versus Comparators


Aluminum Triphosphate (SAP) + Ceria Extends Coating Life Beyond 4,448 Hours vs. 2,000 Hours for Baseline Mg-Rich Epoxy on Magnesium Alloy

In a direct comparative immersion study on AZ91D magnesium alloy in 3% NaCl solution, an epoxy coating containing pure magnesium particles alone (Mg-rich epoxy) failed and exhibited substrate corrosion after approximately 2,000 hours of immersion. In contrast, the same coating formulation incorporating aluminum triphosphate (SAP) and ceria showed no observable corrosion beneath the coating after 4,448 hours of immersion, representing a lifetime extension of more than 2.2× [1].

Magnesium alloy corrosion protection Mg-rich epoxy coating Ceria synergistic modification

Aluminum Triphosphate Exhibits Superior Anti-Corrosion Performance Compared to Zinc Chromate in Water-Borne Latex Coating Systems

In a direct comparative evaluation within water-borne latex coatings, aluminum triphosphate demonstrated superior anticorrosion performance relative to zinc chromate, a pigment historically regarded as highly efficient but now restricted due to hexavalent chromium toxicity [1]. The study employed dynamic potentiostatic polarization and corrosion potential measurements, confirming that aluminum triphosphate functions as an anode-like inhibitor, significantly raising anodic polarization degree and suppressing anodic corrosion processes. The inhibition effect increased appreciably with time due to pigment permeation and reaction within the coating film, with pronounced long-term inhibition characteristics [1].

Water-borne latex coating Anodic inhibitor Zinc chromate replacement

ADTP/MgO/CaO Multicomponent Pigment Delivers Superior Anticorrosive Performance via Integrated Passivating Film Formation on Mild Steel

A systematic comparative study evaluated the effects of neutralizing aluminum dihydric tripolyphosphate (ADTP) with CaO and MgO via co-grinding. Electrochemical measurements in 3.5% w/w NaCl solution on mild steel substrates revealed that the anticorrosive performance depended on both the pigment component composition and the feeding order during grinding. The ADTP/MgO/CaO formulation displayed higher performance than other tested compositions, attributed to the formation of a relatively integrated passivating film on the test board surface .

Mild steel corrosion Multicomponent pigment Passivating film formation

ADTP-GO Hybrid Coating Outperforms ADTP Alone, GO Alone, and ADTP/GO Blend in Epoxy Anticorrosive Coatings

In a comparative evaluation of epoxy coating formulations on mild steel in 3.5 wt.% NaCl solution, the incorporation of an ADTP-GO hybrid (prepared via coupling with (3-aminopropyl)triethoxysilane) at 2 wt% loading demonstrated anti-corrosion performance superior to ADTP alone, GO alone, and a simple ADTP/GO blend without coupling treatment. Tafel and EIS data confirmed that epoxy/ADTP/GO coating exhibited better performance than pure epoxy, epoxy/ADTP, and epoxy/GO coatings. The ADTP-GO hybrid displayed stronger synergistic effect than the uncoupled ADTP/GO blend [1].

Graphene oxide hybrid Synergistic anticorrosion Epoxy coating

Modified Aluminum Tri-Polyphosphate Achieves 7×10⁷ Ω Coating Resistance After 40 Days Immersion, Comparable to Commercial APW-2

Aluminum tri-polyphosphate synthesized from bauxite tailings waste material was modified to improve acidity, whiteness, and particle size. Electrochemical impedance spectroscopy (EIS) evaluation of coatings containing this modified pigment showed a resistance of 7×10⁷ Ω after 40 days of immersion in corrosive medium. This performance was reported as superior or at least comparable to that of coatings containing APW-2, a commercial modified aluminum triphosphate benchmark pigment, which exhibited a resistance of 5.7×10⁷ Ω under identical conditions [1].

EIS coating resistance Bauxite tailings synthesis APW-2 benchmark

Optimal ADTP Loading at 20 wt% in Epoxy Coating Delivers Maximum Anticorrosive Performance

An electrochemical impedance spectroscopy (EIS) investigation of epoxy coatings containing varying weight percentages of aluminum polyphosphate determined that coating performance peaked at 20 wt% pigment loading. At this optimal loading level, the coating exhibited the highest corrosion resistance, with EIS data showing consistent conclusions with seawater immersion testing. The study identified that below or above this 20 wt% threshold, coating performance declined relative to the optimal formulation [1].

Pigment loading optimization Epoxy coating formulation EIS performance evaluation

Recommended Application Scenarios for Aluminum Triphosphate Dihydrate (CAS 17375-35-8) Based on Quantitative Evidence


Magnesium Alloy Corrosion Protection in Aerospace and Automotive Components

Based on the 4,448-hour immersion lifetime data (vs. 2,000 hours for baseline Mg-rich epoxy) on AZ91D magnesium alloy in 3% NaCl [1], aluminum triphosphate dihydrate combined with ceria is strongly recommended for protective coatings on magnesium alloy components in aerospace and automotive applications. The synergistic combination significantly prolongs coating integrity, making it suitable for critical parts exposed to chloride-containing environments. Procurement should specify SAP (aluminum triphosphate) grade compatible with ceria co-addition for maximum lifetime extension.

Chromate-Free Water-Borne Coating Formulations for Regulatory Compliance

As demonstrated by direct comparative evidence showing aluminum triphosphate outperforms zinc chromate in water-borne latex coatings while functioning as an effective anodic inhibitor [1], this pigment is the recommended direct replacement in chromate-free reformulation projects. Applications include industrial maintenance coatings, architectural primers, and light industrial finishes where hexavalent chromium restrictions apply. The time-dependent inhibition enhancement provides long-term protection, though formulators should account for the delayed onset of full protection.

High-Performance Epoxy Coatings with ADTP-GO Hybrid Technology

For epoxy coating systems requiring maximum barrier protection, evidence supports the use of chemically coupled ADTP-GO hybrid pigments at approximately 2 wt% loading [1]. The ADTP-GO hybrid outperforms ADTP alone, GO alone, and uncoupled ADTP/GO blends in 3.5 wt% NaCl exposure. This scenario is recommended for offshore structures, marine vessels, pipelines, and chemical processing equipment where enhanced protection justifies the additional cost of hybrid pigment preparation.

Optimized Formulation at 20 wt% Pigment Loading for Cost-Effective Epoxy Primers

Electrochemical impedance spectroscopy (EIS) data establishes 20 wt% as the optimal aluminum triphosphate loading in epoxy coatings for maximum corrosion resistance [1]. Formulators and procurement teams should target this loading level in epoxy primer specifications to achieve the performance-cost optimum. Loading above 20 wt% offers no additional protection and represents unnecessary material expense; loading below 20 wt% compromises performance. This guidance applies to general industrial primers, transportation coatings, and maintenance systems.

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